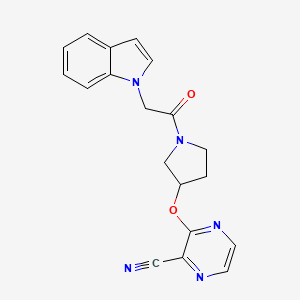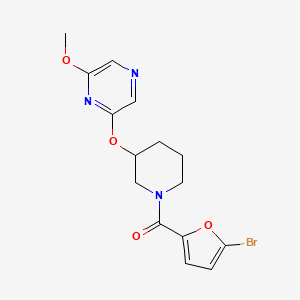![molecular formula C24H20N2O2S B2388362 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one CAS No. 1115409-31-8](/img/structure/B2388362.png)
3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazinone ring, the introduction of the naphthyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyrazinone ring. The exact structure would depend on the specific conditions under which the compound was synthesized .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazinone ring, for example, might undergo reactions typical of other heterocyclic amines. The thioether linkage could potentially be a site of reactivity as well .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazinone ring and the potentially aromatic naphthyl and phenyl groups could impact its solubility, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of complex molecules incorporating sulfur, naphthyl, and pyrazinone units often focuses on exploring new ring systems and heterocyclic compounds. Studies have demonstrated methodologies for synthesizing six-membered ring compounds with sulfur, showcasing techniques that might be applicable to synthesizing structures similar to the compound (Livingstone, 1964).
- Research on the synthesis of tetrasubstituted thiophenes through annulation strategies highlights a significant interest in sulfur-containing heterocycles, which are valuable for various applications, including materials science and pharmaceuticals (Sahu et al., 2015).
Potential Therapeutic Applications
- Carboxamide derivatives of benzo[b][1,6]naphthyridines have been explored for their cytotoxic activity against cancer cell lines, suggesting that structural analogs with naphthyl and heterocyclic components may have potential in drug development for cancer therapy (Deady et al., 2003).
Photochromic and Material Science Applications
- The study of photochromic behavior in naphthopyrans linked to thiophene oligomers indicates that compounds with naphthyl and thiophene units can exhibit significant photochromic properties, which are useful for creating materials that change color in response to light exposure. This application is particularly relevant in the development of smart materials and optical devices (Moine et al., 2008).
Chemical Environment Impact on Stability
- Research on the light-induced degradation of photochromic dyes, such as naphthopyran derivatives in ormosil thin films, has shown that the chemical environment significantly affects the photostability of these compounds. This finding is relevant for designing stable photochromic materials for various applications, including display technologies and UV protection coatings (Pardo et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-1-naphthalen-1-ylpyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-10-11-19(17(2)14-16)22(27)15-29-23-24(28)26(13-12-25-23)21-9-5-7-18-6-3-4-8-20(18)21/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOCWYKQOFMTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)



![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)


![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)



![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)